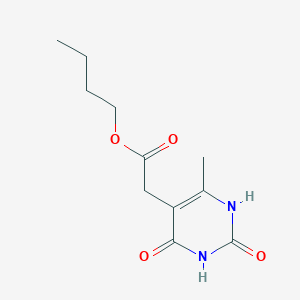

![molecular formula C24H26N2O2 B4581008 [3-(2-methylbenzyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol](/img/structure/B4581008.png)

[3-(2-methylbenzyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to [3-(2-methylbenzyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol often involves multi-step reactions, including condensation and crystallization processes. For example, the synthesis of related compounds involves condensation of specific alcohols with sulfonyl chlorides in the presence of a base, followed by characterization through spectroscopic techniques and X-ray crystallography (Girish et al., 2008). These methods can potentially be applied to synthesize the compound of interest, with adjustments to the starting materials to suit the specific functional groups of the target molecule.

Molecular Structure Analysis

The molecular structure of similar compounds reveals important characteristics such as the chair conformation of the piperidine ring and the presence of intermolecular and intramolecular hydrogen bonds, which are critical for the stability and reactivity of the molecule (Girish et al., 2008). Such structural insights are valuable for understanding how [3-(2-methylbenzyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol might interact in various chemical environments.

Chemical Reactions and Properties

The compound’s chemical reactions and properties can be inferred from related research, which shows that methanol derivatives participate in a range of chemical reactions, including cycloadditions, oxidations, and condensations. The functionality present in [3-(2-methylbenzyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol suggests reactivity patterns that could include nucleophilic addition reactions, especially in the presence of electrophilic carbon centers (Rice, 1976).

Applications De Recherche Scientifique

Catalytic Applications

Methanol and its derivatives play a crucial role in catalytic processes, particularly in the production of chemicals and fuels. The synthesis and decomposition reactions involving methanol, such as those in the production of hydrogen via methanol steam reforming, highlight the potential of methanol-derived compounds in catalysis. For instance, studies on copper-based catalysts for methanol reforming processes emphasize the importance of methanol and its derivatives in enhancing catalyst activity and selectivity towards CO2 over CO, underscoring their significance in sustainable energy applications (García et al., 2021).

Environmental Applications

Methanol's role in environmental applications, particularly in bioremediation and as a marker for assessing environmental degradation, illustrates the environmental relevance of methanol derivatives. Methanotrophs, for example, utilize methane (a close relative of methanol in metabolic pathways) to generate valuable products while sequestering greenhouse gases (Strong et al., 2015). This showcases the potential environmental benefits of methanol and its derivatives in mitigating climate change impacts.

Energy and Fuel Applications

The application of methanol and its derivatives in energy and fuel sectors, particularly in fuel cells and as additives in gasoline, is well-documented. The direct methanol fuel cells (DMFCs), for example, highlight the challenges and advancements in utilizing methanol for energy production, focusing on overcoming methanol crossover to enhance fuel cell efficiency (Heinzel & Barragán, 1999). This underscores the ongoing research efforts to harness methanol derivatives for clean energy.

Propriétés

IUPAC Name |

[3-(hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]-quinolin-6-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O2/c1-18-6-2-3-7-21(18)15-24(17-27)11-5-13-26(16-24)23(28)20-9-10-22-19(14-20)8-4-12-25-22/h2-4,6-10,12,14,27H,5,11,13,15-17H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBLZPWSLKGRGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2(CCCN(C2)C(=O)C3=CC4=C(C=C3)N=CC=C4)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(2-Methylbenzyl)-1-(quinolin-6-ylcarbonyl)piperidin-3-yl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

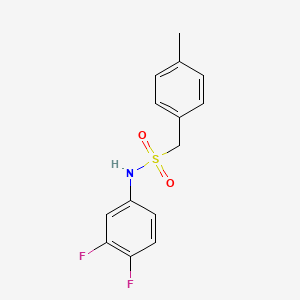

![2-chloro-4-[(4-ethylbenzyl)amino]benzoic acid](/img/structure/B4580932.png)

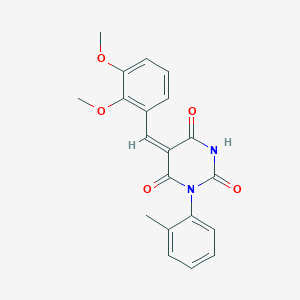

![4-[(4-methylphenyl)sulfonyl]-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B4580950.png)

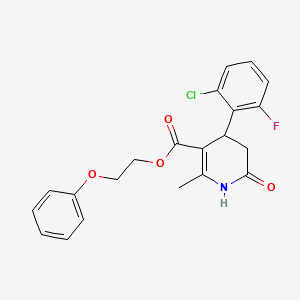

![{2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4580953.png)

![1-phenylethanone O-{[7-(2-hydroxyethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methyl}oxime](/img/structure/B4580960.png)

![1-{[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-N-(6-methyl-2-pyridinyl)-4-piperidinecarboxamide](/img/structure/B4580971.png)

![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-(3-nitrophenyl)acetamide](/img/structure/B4580983.png)

![5-bromo-2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4580987.png)

![N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4581006.png)

![N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4581019.png)

![N-(4-bromo-2-chlorophenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea](/img/structure/B4581024.png)